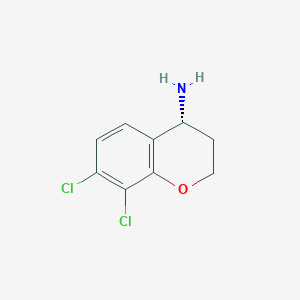
(R)-7,8-Dichlorochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7,8-Dichlorochroman-4-amine is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a chroman ring system substituted with two chlorine atoms at the 7 and 8 positions and an amine group at the 4 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,8-Dichlorochroman-4-amine typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic conditions.
Chlorination: The chroman ring is then chlorinated at the 7 and 8 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The final step involves introducing the amine group at the 4 position, which can be done through nucleophilic substitution using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-7,8-Dichlorochroman-4-amine may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
®-7,8-Dichlorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
®-7,8-Dichlorochroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-7,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-7,8-Dichlorochroman-4-amine: The enantiomer of ®-7,8-Dichlorochroman-4-amine with a different spatial arrangement of atoms.
7,8-Dichlorochroman-4-ol: A similar compound with a hydroxyl group instead of an amine group at the 4 position.
7,8-Dichlorochroman-4-carboxylic acid: A compound with a carboxylic acid group at the 4 position.
Uniqueness
®-7,8-Dichlorochroman-4-amine is unique due to its specific ®-configuration, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying chiral effects in chemical and biological systems.
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
(4R)-7,8-dichloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1 |
InChI Key |
WUGRPYNFTPEPAC-SSDOTTSWSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2Cl)Cl |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


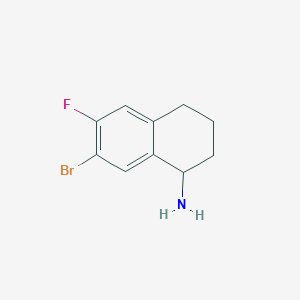
![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
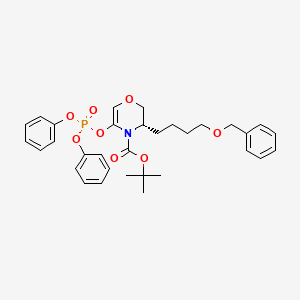
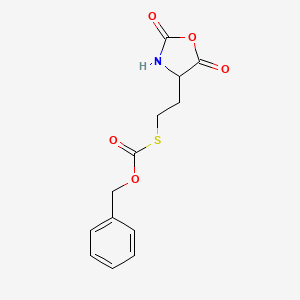
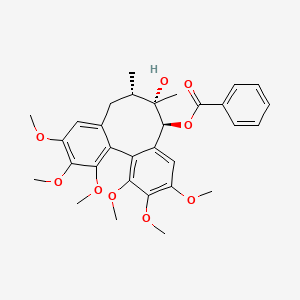
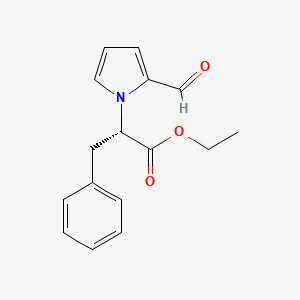
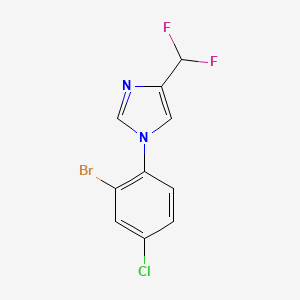
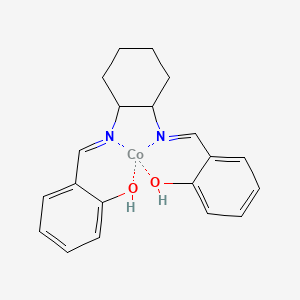
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033139.png)
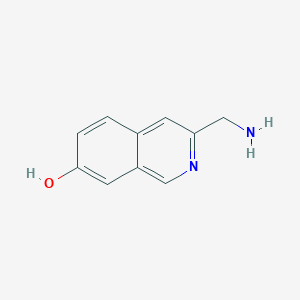
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
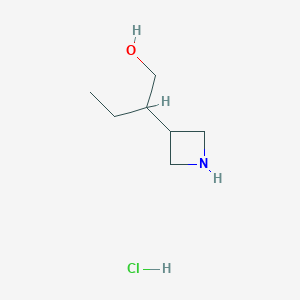
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
